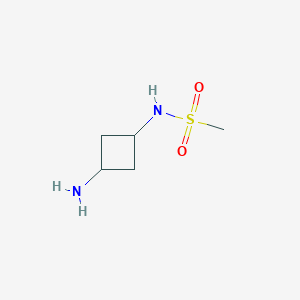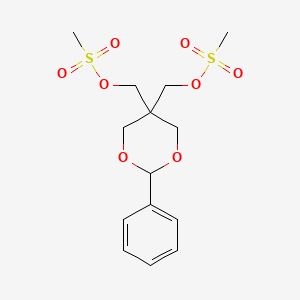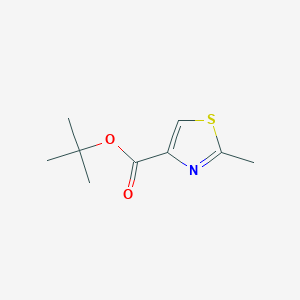![molecular formula C9H12O5S B12280910 (1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12280910.png)
(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[331]nonane-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure containing sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core structure, followed by the introduction of functional groups such as carboxylic acid. Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Applications De Recherche Scientifique
(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Understanding these interactions is crucial for elucidating the compound’s potential therapeutic and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfur-containing bicyclic compounds: These compounds share structural similarities with (1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid and may exhibit similar chemical reactivity and applications.
Oxidized sulfur compounds: Compounds such as sulfoxides and sulfones, which are products of oxidation reactions involving sulfur-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12O5S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
(1R,5S)-3,3,9-trioxo-3λ6-thiabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C9H12O5S/c10-8-6-1-5(9(11)12)2-7(8)4-15(13,14)3-6/h5-7H,1-4H2,(H,11,12)/t5?,6-,7+ |
Clé InChI |
ZELMCGXVCKXZCQ-DGUCWDHESA-N |
SMILES isomérique |
C1[C@@H]2CS(=O)(=O)C[C@@H](C2=O)CC1C(=O)O |
SMILES canonique |
C1C(CC2CS(=O)(=O)CC1C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-1-{[1-(2-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12280862.png)

![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)
![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)


![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)


![1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride](/img/structure/B12280917.png)

